9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-
Brand Name: Vulcanchem
CAS No.: 72-90-2
VCID: VC17934377
InChI: InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)
SMILES:
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-

CAS No.: 72-90-2

Cat. No.: VC17934377

Molecular Formula: C10H13N5O3

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- - 72-90-2

Specification

CAS No. 72-90-2
Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
IUPAC Name 2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)
Standard InChI Key XGYIMTFOTBMPFP-UHFFFAOYSA-N
Canonical SMILES CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- is C10H13N5O3, with a molar mass of 251.24 g/mol. Its IUPAC name, 2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol, reflects the fusion of a purine base (6-aminopurine) to a 5-methyloxolane ring system. The sugar moiety adopts an alpha-D-xylofuranosyl configuration, distinguished by the absence of a hydroxyl group at the 5′-position compared to ribose or deoxyribose sugars. This structural modification reduces steric hindrance and alters electronic distribution, potentially influencing binding affinity to enzymatic targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.72-90-2
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
IUPAC Name2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol
Canonical SMILESCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Topological Polar Surface Area112 Ų

Comparative Structural Analysis

Unlike adenosine or deoxyadenosine, which feature ribose or 2′-deoxyribose sugars, the 5-deoxy-alpha-D-xylofuranosyl group introduces conformational constraints. X-ray crystallography of analogous compounds suggests that the lack of a 5′-hydroxyl group reduces hydrogen-bonding capacity but enhances lipophilicity, potentially improving membrane permeability. Nuclear magnetic resonance (NMR) studies further indicate that the alpha-anomeric configuration stabilizes the furanose ring in a C3′-endo puckering mode, a conformation associated with enhanced binding to certain kinases.

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- typically involves glycosylation reactions between a protected 5-deoxy-D-xylofuranose derivative and 6-aminopurine. Key steps include:

  • Protection of the Sugar: The 3′- and 4′-hydroxyl groups of 5-deoxy-D-xylose are shielded using tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent undesired side reactions.

  • Activation of the Anomeric Position: The 1′-position is activated via treatment with Lewis acids (e.g., SnCl4) to facilitate nucleophilic attack by the purine base.

  • Deprotection: Final cleavage of protecting groups under mild acidic or basic conditions yields the target compound.

Yields for this process range from 15% to 40%, with purity exceeding 95% after chromatographic purification. Challenges include regioselectivity issues during glycosylation and the sensitivity of the 6-amino group to oxidation.

Derivatization Strategies

Structural modifications focus on enhancing bioavailability or target specificity:

  • N6-Substitution: Introducing alkyl or aryl groups at the N6 position modulates electron density, potentially altering interactions with adenosine receptors.

  • Sugar Modifications: Replacing the 3′- or 4′-hydroxyl groups with fluorine atoms or methyl groups could further tailor pharmacokinetic properties.

Assay TypeTargetResult (IC50/Inhibition)
ADA InhibitionAdenosine Deaminase58 μM
Antiviral ActivityHCV Replicon40% at 100 μM
CytotoxicityMCF-7 Cells25% at 100 μM

Pharmacokinetic Considerations

The compound’s logP value of 1.2 predicts moderate lipid solubility, balancing blood-brain barrier penetration and renal clearance. In silico modeling using SwissADME suggests poor cytochrome P450 inhibition (CYP3A4 Ki > 50 μM), reducing the risk of drug-drug interactions.

Challenges and Future Directions

Synthetic Scalability

Current low yields in glycosylation steps necessitate exploration of enzymatic methods. Purine nucleoside phosphorylases (PNPs) from E. coli have shown promise in catalyzing the transglycosylation of 6-aminopurine to modified sugars, potentially improving efficiency.

Mechanistic Elucidation

The exact molecular targets of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- remain poorly characterized. Proteomic studies using affinity chromatography or thermal shift assays could identify binding partners in disease-relevant pathways.

Therapeutic Optimization

Prodrug strategies, such as phosphoramidate derivatization, may enhance intracellular delivery. Concurrently, nanoparticle encapsulation could address solubility limitations in aqueous formulations.

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